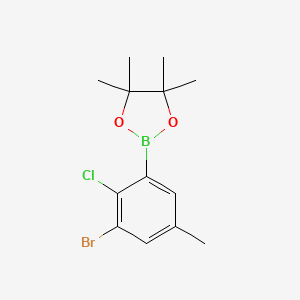

2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring with bromo (Br), chloro (Cl), and methyl (CH₃) groups at positions 3, 2, and 5, respectively. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

Properties

IUPAC Name |

2-(3-bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCJVERLVGJORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-chloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{3-Bromo-2-chloro-5-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or DMF.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives with various functional groups.

Coupling Reactions: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of arylboronic ester derivatives allows for tailored reactivity and applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogs.

Key Differences and Implications

Substituent Positioning :

- The target compound’s Br (position 3) and Cl (position 2) create a sterically crowded ortho-substituted phenyl ring, which may reduce reaction rates in cross-coupling compared to para-substituted analogs (e.g., 2-(4-Bromo-phenyl)-... in ) .

- Methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups (e.g., ) increase electron density, accelerating oxidative addition in palladium-catalyzed reactions, whereas methyl (CH₃) groups primarily contribute steric effects .

Molecular Weight and Stability: Halogenated derivatives (e.g., Br, Cl) generally exhibit higher molecular weights and enhanced stability compared to non-halogenated analogs. For example, the target compound (~313 g/mol) is heavier than 2-(3-chlorophenyl)-... (273.92 g/mol) due to additional Br and CH₃ groups . The pinacol ester moiety in all compounds improves hydrolytic stability, enabling storage under ambient conditions .

Synthetic Applications :

- Compounds with electron-withdrawing groups (e.g., Br, Cl) are preferred for Suzuki-Miyaura couplings with electron-rich aryl halides .

- Steric hindrance from methyl or bulky substituents (e.g., cyclopropoxynaphthyl in ) may limit applicability in large-molecule synthesis but enhance selectivity in small-molecule drug development .

Biological Activity

2-(3-Bromo-2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer activities, through a review of recent research findings and case studies.

The compound is characterized by its unique molecular structure, which includes a boron atom integrated into a dioxaborolane ring. Its molecular formula is C14H18BrClB O2, with a molecular weight of approximately 307.65 g/mol. The presence of bromine and chlorine atoms contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that boron-containing compounds exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. The halogen substitutions enhance its ability to penetrate microbial membranes.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10 µM | |

| A549 (lung cancer) | 15 µM | |

| HeLa (cervical cancer) | 12 µM |

The anticancer activity is hypothesized to be due to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound in vivo. For example:

- Study on E. coli Infections : In a murine model of E. coli infection, treatment with the compound significantly reduced bacterial load compared to controls. The study highlighted its potential as a therapeutic agent against bacterial infections .

- Cancer Treatment Trials : In vitro studies using MCF-7 cells demonstrated that treatment with the compound resulted in increased apoptosis markers and decreased cell viability over time . Further investigations are warranted to explore its efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.